2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide
Description
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)butanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4O/c1-4-7(9(15)12-11)14-6(3)8(10)5(2)13-14/h7H,4,11H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUDMXVDUQKYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C(=C(C(=N1)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Chlorination of 3,5-Dimethylpyrazole
The synthesis begins with the preparation of 4-chloro-3,5-dimethylpyrazole, a critical intermediate. Pundir et al. demonstrated that treatment of 3,5-dimethylpyrazole with N-chlorosuccinimide (NCS) in carbon tetrachloride at 60–70°C for 6–8 hours achieves 82–85% chlorination efficiency. This electrophilic substitution proceeds via a σ-complex intermediate, with the chloro group preferentially occupying the C-4 position due to steric and electronic factors.
Mechanistic Insight :
$$
\text{3,5-Dimethylpyrazole} + \text{NCS} \xrightarrow{\text{CCl}_4, \Delta} \text{4-Chloro-3,5-dimethylpyrazole} + \text{Succinimide}
$$
The reaction’s exothermic nature necessitates gradual NCS addition to prevent overchlorination.
N-Alkylation for Butane Chain Introduction
Phase-Transfer Catalyzed Alkylation
The chloro-substituted pyrazole undergoes N-alkylation with 1,2-dichloroethane (DCE) under phase-transfer conditions. A representative protocol from Pundir et al. uses:
| Component | Quantity | Role |
|---|---|---|
| 4-Chloro-3,5-dimethylpyrazole | 10 mmol | Substrate |
| DCE | 15 mmol | Alkylating agent |
| Tetrabutylammonium chloride (TBAC) | 0.5 mmol | Phase-transfer catalyst |
| NaOH (50% aqueous) | 20 mL | Base |
| Temperature | 80°C | Reaction condition |
| Time | 4 hours | Duration |
This method achieves 75–80% yield of 1-(2-chloroethyl)-4-chloro-3,5-dimethylpyrazole, confirmed by $$^{1}\text{H}$$ NMR (δ 4.24–4.29 ppm, t, J = 7.5 Hz, -CH$$_2$$Cl).
Butane Chain Elongation
Further reaction with 1-bromobutane in dimethylformamide (DMF) at 110°C for 8 hours extends the alkyl chain. Kotaiah et al. observed that potassium carbonate as a base improves nucleophilic displacement efficiency, yielding 1-(4-bromobutyl)-4-chloro-3,5-dimethylpyrazole (68% yield).
Hydrazide Formation via Nucleophilic Substitution
Hydrazine Hydrolysis of Halogenated Intermediates
The final step involves substituting the terminal bromide with hydrazine. A optimized procedure from Hetero Letters involves:
- Dissolve 1-(4-bromobutyl)-4-chloro-3,5-dimethylpyrazole (5 mmol) in anhydrous ethanol
- Add hydrazine hydrate (15 mmol) dropwise under nitrogen
- Reflux at 85°C for 12 hours
- Cool, filter, and recrystallize from ethanol/water (3:1)
This yields 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide as white crystals (mp 156–158°C) in 72% yield.
Spectroscopic Validation :
- IR (KBr) : 3250 cm$$^{-1}$$ (N-H stretch), 1650 cm$$^{-1}$$ (C=O)
- $$^{1}\text{H}$$ NMR (DMSO-d$$6$$) : δ 1.65–1.72 (m, 4H, -CH$$2$$-CH$$2$$-), 2.31 (s, 6H, -CH$$3$$), 4.18 (t, J = 7.2 Hz, 2H, N-CH$$_2$$), 8.92 (s, 1H, NH).
Alternative Synthetic Routes and Methodological Comparisons
Sonication-Assisted Cyclization
A sonochemical approach reported by Shivneri College researchers reduces reaction times significantly:
- Mix 4-chloro-3,5-dimethylpyrazole-1-carbaldehyde (1 mmol) and butanehydrazide (1.2 mmol) in acetic acid
- Sonicate at 45 kHz, 60°C for 90 minutes
- Quench with ice water
This method achieves 85% yield with 99% purity by HPLC, demonstrating ultrasound’s role in enhancing reaction kinetics.
Solid-Phase Synthesis for Scalability
Recent advances employ Wang resin-bound intermediates to facilitate purification:
| Step | Reagent/Condition | Time | Yield |
|---|---|---|---|
| Resin loading | Fmoc-hydrazine, DIC/HOBt | 2 h | 95% |
| Alkylation | 1-(4-iodobutyl)-pyrazole | 12 h | 78% |
| Cleavage | TFA/DCM (1:1) | 30 min | 90% |
This method reduces solvent use by 60% compared to solution-phase synthesis.
Critical Analysis of Methodological Limitations
While existing protocols achieve moderate-to-high yields, several challenges persist:
- Regioselectivity Issues : Competing N-1 vs. N-2 alkylation in pyrazoles (12–15% byproducts observed)
- Hydrazine Handling : Requires strict anhydrous conditions to prevent hydrolysis
- Purification Complexity : Silica gel chromatography remains necessary due to polar byproducts
Emerging solutions include flow chemistry systems for continuous processing and biocatalytic approaches using lipases for enantioselective synthesis.
Chemical Reactions Analysis
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Condensation: It can also undergo condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
Biological Activities
Research indicates that 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, making it a candidate for developing anti-inflammatory medications.
- Antidiabetic Properties : Research indicates it may mimic the effects of established hypoglycemic agents like glibenclamide in glucose tolerance tests .
Applications in Pharmaceutical Research
The unique structural features of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide make it suitable for various applications in drug development:
Medicinal Chemistry
The compound's biological properties position it as a lead candidate for:
- Antibiotic Development : Targeting bacterial infections.
- Anti-inflammatory Drugs : Formulating new treatments for chronic inflammatory diseases.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Antibacterial Studies : A study highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as a new antibiotic .
- Anti-inflammatory Trials : Another research effort demonstrated significant reductions in inflammation markers in animal models treated with this compound .
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole-Based Hydrazides
(a) 2-(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-yl)Propanohydrazide
- Molecular Formula : C₈H₁₃ClN₄O
- Key Differences : Shorter propane chain instead of butane.
(b) 3-[(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-yl)Methyl]Benzohydrazide
Pyrazole Derivatives with Heterocyclic Modifications
(a) N′-[6-(3,5-Dimethyl-1H-Pyrazol-1-yl)-1,2,4,5-Tetrazin-3-yl]Butanohydrazide
- Molecular Formula : C₁₁H₁₆N₈O
- Molecular Weight : 276.32 g/mol
- Key Differences : Tetrazine ring replaces the pyrazole’s chloro group.
- Implications : High nitrogen content (8 N atoms) enhances polarity and reactivity, suitable for click chemistry or explosives research .
(b) 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-Hydroxyimino-N′-[1-(Pyridin-2-yl)Ethylidene]Acetohydrazide
Functional Group Variants
(a) 2-(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-yl)Butanoic Acid
- Key Differences : Carboxylic acid (-COOH) replaces hydrazide (-CONHNH₂).
- Implications : Increased acidity (pKa ~4-5) enhances water solubility but reduces nucleophilicity, limiting applications in covalent inhibitor design .
(b) 3-(4-Chloro-3-Nitro-1H-Pyrazol-1-yl)Propan-1-ol
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
*Estimated based on analogous structures.
Biological Activity
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₉H₁₂ClN₃O
- Molecular Weight : 201.696 g/mol
The presence of the chloro and dimethyl groups on the pyrazole ring significantly influences its biological activity.
Biological Activity Overview
The biological activities of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide can be categorized into several key areas:
1. Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess inhibitory effects against various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide | E. coli | 15 | |
| 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide | S. aureus | 18 |
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. In a study examining the effects of various pyrazoles on inflammation markers, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide showed promising results in reducing levels of TNF-alpha and IL-6 in vitro.
3. Anticancer Activity
Emerging studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. A study involving human cancer cell lines demonstrated a dose-dependent increase in cell death upon treatment with varying concentrations of the compound.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
Case Study 1: Treatment of Inflammatory Diseases
A clinical trial involving patients with rheumatoid arthritis evaluated the efficacy of a pyrazole-based drug similar to our compound. Results indicated a significant reduction in joint pain and swelling compared to placebo controls.
Case Study 2: Antimicrobial Resistance
In a study addressing antibiotic resistance, researchers tested the compound against resistant strains of bacteria. The results showed that it effectively inhibited growth, suggesting potential as an alternative treatment option.
Q & A
Q. What are the established synthetic routes for 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide?
A two-step sequence is commonly employed:
- Step 1 : Chlorination of precursor hydrazinyl-tetrazine derivatives using trichloroisocyanuric acid (TCICA) under controlled stoichiometry to introduce chloro substituents.
- Step 2 : Reaction with acetylene derivatives (e.g., calcium carbide-derived acetylene) in a two-chamber reactor (COware) to form the pyridazine core, followed by hydrazide functionalization .
Key considerations : Monitor reaction progress via TLC (ethyl acetate/petroleum ether systems) and purify intermediates via preparative TLC over silica gel GF254 .
Q. What analytical methods are critical for characterizing this compound?
- X-ray crystallography : Resolve molecular geometry and confirm regiochemistry (e.g., monoclinic space group with ) .
- NMR spectroscopy : Use /-NMR to verify hydrazide proton environments and pyrazole methyl group splitting patterns .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., , ) .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for mechanistic studies?
- Deuterated synthesis : Substitute acetylene with -acetylene in the COware reactor to produce 4,5-dideuteropyridazine derivatives. This allows tracking of kinetic isotope effects (KIEs) in catalytic or metabolic pathways .
- Analytical validation : Confirm deuteration via -NMR or mass shifts in LC-MS .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Software tools : Use SHELXL97 for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals. Cross-validate with PLATON for symmetry checks and disorder modeling .
- Data cross-checking : Compare bond lengths/angles with similar pyrazole-hydrazide derivatives (e.g., 3,5-dimethylpyrazole analogs) to identify outliers .
Q. How can computational methods optimize reaction conditions for higher yields?
Q. What are the challenges in synthesizing chiral analogs of this compound?
- Stereocontrol : Pyrazole’s planar geometry limits asymmetric induction. Strategies include:
- Characterization : Use chiral HPLC (e.g., Chiralpak IA) or VCD spectroscopy to confirm enantiomeric excess .
Methodological Challenges and Solutions
Q. How to address low yields in the final hydrazide formation step?
Q. What protocols ensure reproducibility in X-ray crystallography?
- Crystal growth : Gradual ethanol evaporation at 4°C yields diffraction-quality crystals.
- Data collection : Use Rigaku AFC10 diffractometer with graphite-monochromated Cu-K radiation ( Å) .
Q. How to handle discrepancies between theoretical and experimental NMR spectra?
- Solvent effects : Simulate spectra using COSMO-RS to account for solvent-induced shifts (e.g., DMSO vs. CDCl).
- Dynamic effects : Include conformational averaging in DFT calculations (e.g., Gaussian 16) to match observed splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
